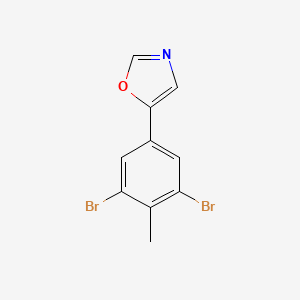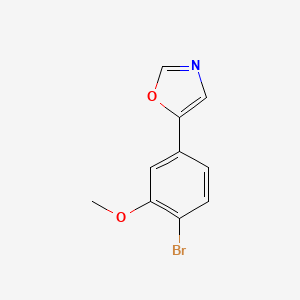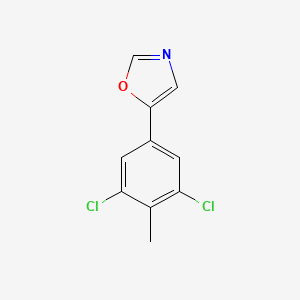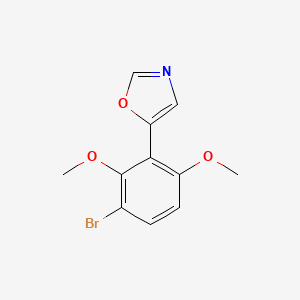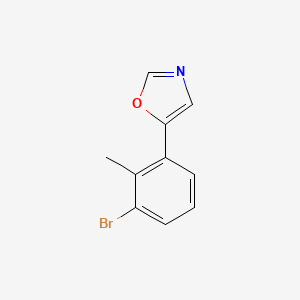
5-(3-bromo-2-methylphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-2-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 3-bromo-2-methylphenyl group is attached to the oxazole ring .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
5-(3-bromo-2-methylphenyl)oxazole has been used in a variety of scientific research applications. For example, it has been used in drug discovery to identify new potential therapeutic agents. It has also been used in organic synthesis to develop new compounds with desired properties. Furthermore, this compound has been used in materials science to create new materials with improved properties. Finally, it has also been used in biochemistry and molecular biology to study the structure and function of biological molecules.
Mecanismo De Acción
Target of Action
Oxazole derivatives are known to have a wide spectrum of biological activities and can interact with various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets via numerous non-covalent interactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-bromo-2-methylphenyl)oxazole in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a versatile compound that can be used in a variety of scientific research applications. Finally, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is a potentially hazardous compound and should be handled with caution. In addition, it has a limited solubility in water, making it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-bromo-2-methylphenyl)oxazole in scientific research. First, it could be used to develop new therapeutic agents for the treatment of various diseases. Second, it could be used to develop new materials with improved properties. Third, it could be used to study the structure and function of biological molecules. Finally, it could be used to develop new compounds with desired properties for use in organic synthesis.
Métodos De Síntesis
5-(3-bromo-2-methylphenyl)oxazole can be synthesized through various methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ugi reaction. The Williamson ether synthesis is the most commonly used method for synthesizing this compound. This method involves the reaction of an alkyl halide and an alcohol in the presence of an acid catalyst. The Mitsunobu reaction is another method for synthesizing this compound, which involves the reaction of an alcohol and a phosphine oxide in the presence of a base catalyst. Finally, the Ugi reaction is a multi-component reaction that involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of a base catalyst.
Safety and Hazards
The safety information for 5-(3-bromo-2-methylphenyl)oxazole includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
5-(3-bromo-2-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-8(3-2-4-9(7)11)10-5-12-6-13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJIIBNLCNNRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



